

Methyl 4-amino-3-methoxybenzoate: A Comprehensive Physicochemical Profile for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Methyl 4-amino-3-methoxybenzoate
Cat. No.:	B1297697

[Get Quote](#)

For Immediate Release

This technical guide offers an in-depth analysis of the physicochemical properties of **Methyl 4-amino-3-methoxybenzoate** (CAS No: 41608-64-4), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and a detailed synthesis workflow.

Core Physicochemical Properties

Methyl 4-amino-3-methoxybenzoate is a substituted benzoic acid derivative. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile building block for more complex molecules.^{[1][2]} The compound typically presents as a white to light yellow solid.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 4-amino-3-methoxybenzoate
CAS Number	41608-64-4
Molecular Formula	C ₉ H ₁₁ NO ₃
Canonical SMILES	COc1=C(C=CC(=C1)C(=O)OC)N
InChI Key	DJLFOMMCQBAMAA-UHFFFAOYSA-N

Table 2: Quantitative Physicochemical Data

Property	Value	Source
Molecular Weight	181.19 g/mol	PubChem
Melting Point	128-131 °C	Anax Laboratories[3]
Boiling Point	339.2±22.0 °C (Predicted)	ChemicalBook
logP (Calculated)	1.064	ChemScene
pKa (Predicted)	2.04±0.10 (Predicted for 4-amino-2-methoxy isomer)	ChemicalBook
Solubility	Soluble in Methanol, Chloroform, DMSO; Slightly soluble in water.	ChemBK

Experimental Protocols

The following sections detail the methodologies for the synthesis of **Methyl 4-amino-3-methoxybenzoate** and the determination of its key physicochemical properties.

Synthesis Protocol: Reduction of Methyl 4-nitro-3-methoxybenzoate

A common and effective method for the synthesis of **Methyl 4-amino-3-methoxybenzoate** is the reduction of its nitro precursor, Methyl 4-nitro-3-methoxybenzoate.

Materials:

- Methyl 4-nitro-3-methoxybenzoate
- Ethanol
- Palladium on carbon (Pd/C, 10%)
- Hydrogen (H₂) gas
- Celite®

Procedure:

- An ethanol solution of Methyl 4-nitro-3-methoxybenzoate is prepared.
- A catalytic amount of 10% Pd/C is added to the solution.
- The mixture is stirred under a hydrogen gas atmosphere for approximately 5 hours.
- Upon completion of the reaction, the catalyst is removed by filtration through Celite®.
- The solvent is evaporated under vacuum to yield an off-white solid.
- The crude product is recrystallized from methanol to give the purified **Methyl 4-amino-3-methoxybenzoate**.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.

Materials:

- Dry, powdered sample of **Methyl 4-amino-3-methoxybenzoate**
- Capillary tube (sealed at one end)
- Melting point apparatus

Procedure:

- A small amount of the finely powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm.[\[4\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to about 20 °C below the expected melting point.
- The heating rate is then reduced to approximately 1-2 °C per minute.
- The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[\[5\]](#)

General Protocol for Solubility Determination

A qualitative determination of solubility in various solvents can be performed through systematic testing.

Materials:

- **Methyl 4-amino-3-methoxybenzoate**
- Test tubes
- Solvents (e.g., water, methanol, ethanol, DMSO, 5% NaOH, 5% HCl)

Procedure:

- Approximately 25 mg of the compound is placed in a test tube.
- 0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.
[\[6\]](#)
- The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

- For water-soluble compounds, litmus paper can be used to determine if the solution is acidic or basic.[7]
- For water-insoluble compounds, subsequent tests in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[7]

General Protocol for pKa Determination

The acid dissociation constant (pKa) of an ionizable compound like an aromatic amine can be determined using spectrophotometric methods, particularly as most are not readily soluble in water alone.

Materials:

- **Methyl 4-amino-3-methoxybenzoate**
- Mixed solvent system (e.g., ethanol-water)
- Solutions of varying known pH
- UV-Vis Spectrophotometer

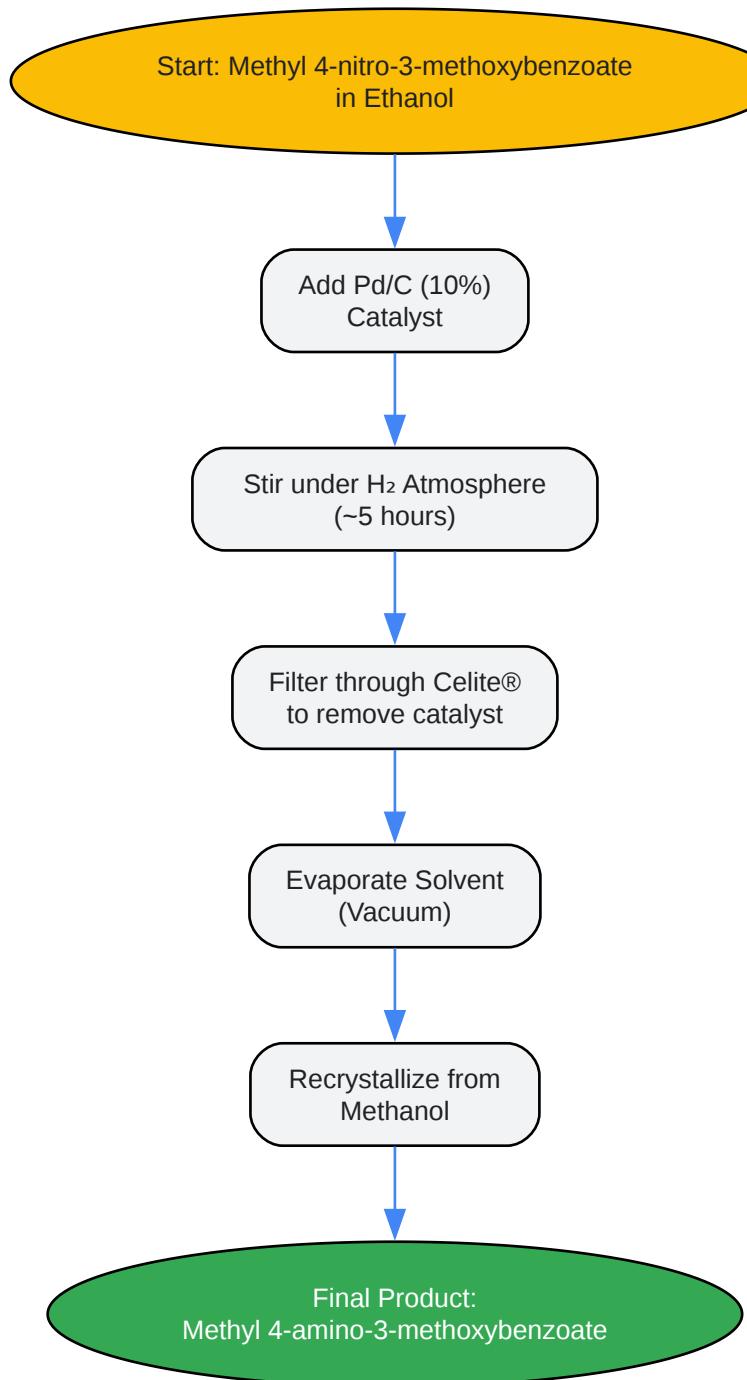
Procedure:

- A stock solution of the amine is prepared in a suitable mixed solvent system.[8]
- A series of solutions with different, precisely known pH values are prepared.
- The absorbance of the amine in each solution is measured at a wavelength where the protonated and unprotonated forms have different extinction coefficients.
- The ratio of the protonated to unprotonated species is calculated from the absorbance values.
- The pKa is then determined using the Henderson-Hasselbalch equation by plotting the logarithm of this ratio against the pH.[8]

General Protocol for logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, which is considered the "gold standard".[\[9\]](#)[\[10\]](#)

Materials:


- **Methyl 4-amino-3-methoxybenzoate**
- 1-Octanol (pre-saturated with water)
- Water or a suitable buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)
- Separatory funnel or vials
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- A known amount of the compound is dissolved in either the aqueous or 1-octanol phase.
- The two immiscible phases are combined in a separatory funnel or vial at a known volume ratio.
- The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two layers.[\[10\]](#)
- The mixture is then allowed to stand until the two phases are clearly separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique.[\[11\]](#)
- The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of **Methyl 4-amino-3-methoxybenzoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 4-amino-3-methoxybenzoate**.

Applications in Research and Development

Methyl 4-amino-3-methoxybenzoate and its structural isomers are valuable intermediates in the synthesis of various pharmaceutical compounds.[12] The presence of multiple functional groups allows for diverse chemical modifications, making it a key starting material for building the core structures of biologically active molecules, including potential antitumor and antibacterial agents.[1] Its utility as a building block in the development of novel therapeutics underscores the importance of a thorough understanding of its physicochemical properties for process optimization and drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl amino-3-methoxybenzoate [nastchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Methyl 4-amino-3-methoxybenzoate: A Comprehensive Physicochemical Profile for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297697#methyl-4-amino-3-methoxybenzoate-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com